molecular formula C18H11BrN2O2 B14374352 6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-06-0

6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No.: B14374352
CAS No.: 89391-06-0
M. Wt: 367.2 g/mol
InChI Key: IUYZDGISVBNBAC-UHFFFAOYSA-N
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Description

6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom at the 6th position, an indole moiety at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, such as esters, amides, and substituted quinolines .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The quinoline ring system also contributes to its ability to intercalate with DNA, disrupting the replication process in microbial cells .

Properties

CAS No.

89391-06-0

Molecular Formula

C18H11BrN2O2

Molecular Weight

367.2 g/mol

IUPAC Name

6-bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H11BrN2O2/c19-10-5-6-16-12(7-10)13(18(22)23)8-17(21-16)14-9-20-15-4-2-1-3-11(14)15/h1-9,20H,(H,22,23)

InChI Key

IUYZDGISVBNBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Origin of Product

United States

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